

# Core Pharmacokinetic Parameters of Zimlovisertib

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## Compound Focus: Zimlovisertib

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Parameter	Value / Finding	Additional Context
Absolute Oral Bioavailability	17.4% (90% CI: 14.1%, 21.5%)	For a single 300 mg dose [1].
Fraction Absorbed (Fa)	~44%	Suggests absorption is not the primary cause of low bioavailability; first-pass metabolism is significant [1].

| **Route of Excretion** | Feces: ~59.3% Urine: ~23.1% Total Recovery: **82.4%** | Following a single oral dose, indicating feces as the major route [1]. | | **Key Metabolites** | PF-06787899, PF-06787900 | Two major metabolites measured alongside the parent drug in pharmacokinetic analyses [1]. | | **Safety Profile** | No serious or severe adverse events | In the phase 1 mass balance study; AEs were generally mild [1]. |

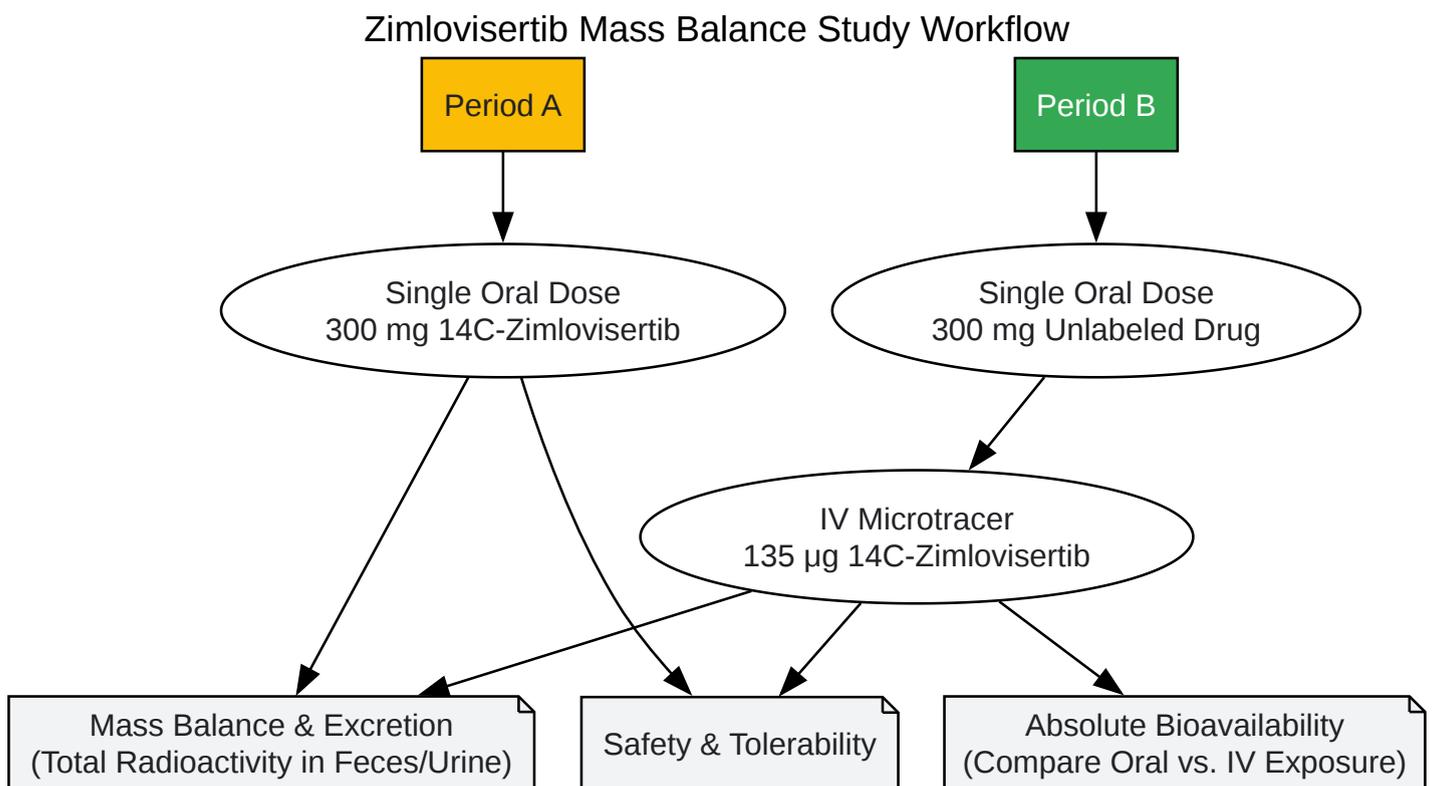
## Phase 1 Mass Balance Study Design

The definitive data on **zimlovisertib**'s absorption, distribution, metabolism, and excretion (ADME) comes from a phase 1, open-label, two-period study in healthy male participants using an advanced **14C-microtracer approach** [1].

- **Participants:** Healthy male participants (aged 18–55 years) [1].
- **Study Design:**

- **Period A:** Single oral dose of 300 mg  $^{14}\text{C}$ -**zimlovisertib** (containing a trace amount of radioactive carbon-14) [1].
- **Period B** (after a washout): Single oral dose of 300 mg unlabeled **zimlovisertib**, followed by an intravenous (IV) infusion of 135  $\mu\text{g}$   $^{14}\text{C}$ -**zimlovisertib** about two hours later [1].
- **Rationale for Design:** The IV microtracer allows precise measurement of absolute bioavailability and other PK parameters with minimal radioactivity exposure and reduced inter-participant variability [1].
- **Sample Collection:** Extensive blood, urine, and fecal samples were collected for up to 21 days in Period A to measure total radioactivity, parent drug, and metabolite concentrations [1].

The workflow and primary objectives of this critical study are illustrated below:



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## Structural Insights and Pharmacokinetic Relationships

The physicochemical structure of **zimlovisertib** directly influences its pharmacokinetic behavior. Research into its structure-activity relationships (SAR) provides explanations for its low bioavailability and metabolic profile [2].

- **Stereochemistry:** **Zimlovisertib** has the all-(2S,3S,4S) stereochemistry, which provides a slight but definite potency advantage over other stereoisomers. This specific configuration optimizes the molecule's interaction with the IRAK4 enzyme's binding pocket [2].
- **Fluorine Substitution:** A fluorine atom on the lactam ring was found to enhance potency. Studies suggest this is due to the fluorine's electron-withdrawing effect, which alters the electronic properties of the adjacent lactam carbonyl, potentially influencing how the drug binds to its target [2].
- **Ether Substituent:** The isopropyl ether group on the isoquinoline ring was selected because it allows for favorable van der Waals interactions with a "gatekeeper" tyrosine residue in the IRAK4 protein. Smaller ether groups were less effective at forming these interactions [2].

## Clinical Context and Recent Findings

**Zimlovisertib** has been investigated for several inflammatory conditions, with recent studies exploring its use in combination therapies.

- **Combination Therapy in Rheumatoid Arthritis:** A phase 2 study demonstrated that the combination of **zimlovisertib (400 mg MR)** and **tofacitinib (11 mg MR)** led to a statistically significant greater reduction in disease activity at 12 weeks and a higher remission rate at 24 weeks compared with tofacitinib alone. The combination did not show an increase in adverse events [3].
- **Other Investigated Indications:** Clinical trials have also evaluated **zimlovisertib** for treating **hidradenitis suppurativa** and **COVID-19** [4].

## Key Summary for Researchers

- **Low Bioavailability:** The absolute oral bioavailability of 17.4% is primarily driven by significant first-pass metabolism, not poor absorption [1].
- **Major Elimination Pathway:** Hepatic metabolism followed by fecal excretion is the dominant route of elimination [1].
- **Viable Combination Partner:** The favorable safety and pharmacokinetic profile support its use in combination with other agents like tofacitinib, showing enhanced efficacy in rheumatoid arthritis without a significant increase in adverse events [3].

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## References

1. A Phase 1 Study to Assess Mass Balance and Absolute ... [pmc.ncbi.nlm.nih.gov]
2. Root-Cause Analysis of Structure–Activity Relationships in ... [pmc.ncbi.nlm.nih.gov]
3. Zimlovisertib and Tofacitinib Combination Shows Promise in Rheumatoid Arthritis Treatment [medscape.com]
4. Delving into the Latest Updates on Zimlovisertib with Synapse [synapse.patsnap.com]

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**Address:** Ontario, CA 91761, United States

**Phone:** (512) 262-9938

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